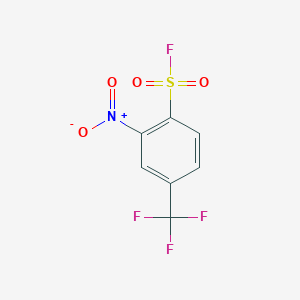
2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride is an organic compound with the molecular formula C7H3F3NO4S. It is a derivative of benzenesulfonyl fluoride, characterized by the presence of a nitro group and a trifluoromethyl group on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride typically involves the reaction of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride with fluoride sources. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride derivative. Common reagents used in this synthesis include potassium fluoride or cesium fluoride, and the reaction is often performed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Aminobenzenesulfonyl Fluoride: Formed through the reduction of the nitro group.
Nitroso and Hydroxylamine Derivatives: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of covalent bonds with the nucleophile, resulting in the modification of the target molecule. The nitro group can also participate in redox reactions, further contributing to the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
4-(Trifluoromethyl)benzenesulfonyl chloride: Lacks the nitro group, making it less reactive in certain reactions.
2-Nitro-4-(trifluoromethyl)benzenethiol: Contains a thiol group instead of a sulfonyl fluoride group.
Uniqueness
2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride is unique due to the presence of both a nitro group and a trifluoromethyl group, which enhance its reactivity and versatility in chemical synthesis. The sulfonyl fluoride group provides a highly electrophilic center, making it suitable for various nucleophilic substitution reactions .
Propiedades
Fórmula molecular |
C7H3F4NO4S |
|---|---|
Peso molecular |
273.16 g/mol |
Nombre IUPAC |
2-nitro-4-(trifluoromethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H3F4NO4S/c8-7(9,10)4-1-2-6(17(11,15)16)5(3-4)12(13)14/h1-3H |
Clave InChI |
AYHVIQJLISSCMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















